molecular formula C25H33NO B14701946 1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol CAS No. 22847-86-5

1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol

Cat. No.: B14701946
CAS No.: 22847-86-5
M. Wt: 363.5 g/mol
InChI Key: XAPHYNIJAGNNNA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-16-azahexacyclo[1111002,1005,9015,23017,22]tetracosa-15(23),17,19,21-tetraen-6-ol is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the hexacyclic core, followed by functional group modifications to introduce the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Functional groups can be substituted at specific positions on the hexacyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1’-Phenylmethyl-1’H-5α-cholest-2-eno [3,2-b]indol-6-one oxime
  • 1’-Phenylmethyl-1’H-5α-cholest-2-eno [3,2-b]indol-6-one
  • 1’-Phenylmethyl-1’H-cholest-2-eno [3,2-b]indol-4-en-6-one

Uniqueness

1,5-Dimethyl-16-azahexacyclo[1111002,1005,9015,23017,22]tetracosa-15(23),17,19,21-tetraen-6-ol stands out due to its unique hexacyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

22847-86-5

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

1,5-dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol

InChI

InChI=1S/C25H33NO/c1-24-12-11-20-17(19(24)9-10-23(24)27)8-7-15-13-22-18(14-25(15,20)2)16-5-3-4-6-21(16)26-22/h3-6,15,17,19-20,23,26-27H,7-14H2,1-2H3

InChI Key

XAPHYNIJAGNNNA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C

Origin of Product

United States

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